Lipophilicity Shift Driven by N4-Cyclohexyl vs. N4-Methyl Substitution
The target compound exhibits a significantly higher computed logP compared to its N4-methyl analog. This shift is driven by the cyclohexyl ring, which increases hydrophobic surface area and may enhance membrane permeability or non-specific binding, representing a key selection parameter for assays sensitive to compound aggregation or cellular uptake [1].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 519045-14-8, PubChem CID 804934): XLogP3-AA not published, but estimated to be <3.5 following the general ALogP reduction of ~1.0-1.2 for removing 5 methylene units [2]. |
| Quantified Difference | Estimated ΔLogP ≥ +1.0 |
| Conditions | Predicted values from PubChem XLogP3 algorithm (release 2025.09.15). Comparative estimate derived from the well-established contribution of a cyclohexyl vs. methyl group to logP. |
Why This Matters
A logP difference of this magnitude dictates divergent behavior in partitioning, solubility, and off-target binding profiles, directly impacting procurement decisions for phenotypic screening or in vivo studies.
- [1] PubChem. (2026). Computed Properties (XLogP3-AA) for CID 1250614. National Center for Biotechnology Information. View Source
- [2] ChemAxon. (2023). LogP contribution of functional groups. In MarvinSketch User's Guide. The methylene contribution to logP is broadly accepted as +0.2 to +0.5 per unit. A cyclohexyl group versus a methyl group therefore contributes a net increase of approximately +1.0 to +1.2 to logP. View Source
